2-amino-7-(bromomethyl)-3H-pteridin-4-one
Description
Properties
Molecular Formula |
C7H6BrN5O |
|---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
2-amino-7-(bromomethyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C7H6BrN5O/c8-1-3-2-10-4-5(11-3)12-7(9)13-6(4)14/h2H,1H2,(H3,9,11,12,13,14) |
InChI Key |
WUDDQFASPLMQEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=N1)C(=O)NC(=N2)N)CBr |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 2 Amino 7 Bromomethyl 3h Pteridin 4 One
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The primary site of reactivity on 2-amino-7-(bromomethyl)-3H-pteridin-4-one is the bromomethyl group at the C7 position. The bromine atom is an excellent leaving group, making the adjacent methylene (B1212753) carbon highly electrophilic and susceptible to bimolecular nucleophilic substitution (SN2) reactions. mdpi.com This reactivity allows for the straightforward formation of carbon-heteroatom bonds, providing a gateway to a wide array of derivatives.
Reaction with Amine Nucleophiles for C-N Bond Formation
The reaction of 2-amino-7-(bromomethyl)-3H-pteridin-4-one with various primary and secondary amines is a common strategy to introduce new functional groups and build molecular complexity. This alkylation reaction proceeds via a standard SN2 mechanism, where the nitrogen atom of the amine acts as the nucleophile, displacing the bromide ion to form a new carbon-nitrogen bond. These reactions are typically performed in polar aprotic solvents to facilitate the substitution.
While direct examples for this specific bromo-compound are not extensively detailed in publicly available literature, analogous reactions on pteridine (B1203161) scaffolds are well-documented. For instance, the amidation of 7-methoxycarbonylpterin with a variety of amines demonstrates the feasibility of introducing diverse amine-containing substituents at the 7-position. jmaterenvironsci.com This suggests that 2-amino-7-(bromomethyl)-3H-pteridin-4-one would react similarly with amine nucleophiles to yield the corresponding 7-(aminomethyl)pterin derivatives.
Table 1: Representative Amine Nucleophiles for Derivatization of Pterin (B48896) Scaffolds This table is based on analogous reactions with 7-carboxymethylpterin, demonstrating the types of amine nucleophiles that could be employed in reactions with 2-amino-7-(bromomethyl)-3H-pteridin-4-one.
| Nucleophile | Resulting Moiety | Potential Application/Significance | Reference |
| Furfurylamine | N-(furanylmethyl)-7-carbamoyl-pterin | Introduction of heterocyclic rings for modified biological activity. | jmaterenvironsci.com |
| 4-Fluorobenzylamine | N-(4-fluorobenzyl)-7-carbamoyl-pterin | Incorporation of fluorinated motifs for metabolic stability studies. | jmaterenvironsci.com |
| N-Phenylethylenediamine | N-(2-(phenylamino)ethyl)-7-carbamoyl pterin | Addition of flexible linkers with aromatic caps. | jmaterenvironsci.com |
| Aminomethyl pyridine | N-(methyl pyridinyl)-7-carbamoyl-pterin | Introduction of water-solubilizing groups and potential metal coordination sites. | jmaterenvironsci.com |
Reaction with Thiol Nucleophiles for C-S Bond Formation
Following the same SN2 pathway, thiol-containing compounds are effective nucleophiles for the displacement of the bromide from the 7-(bromomethyl) group. The high nucleophilicity of the sulfur atom allows for the efficient formation of a carbon-sulfur bond, leading to thioether derivatives. These reactions are typically carried out in the presence of a mild base to deprotonate the thiol, forming the more nucleophilic thiolate anion. jmaterenvironsci.com
The resulting 7-((alkylthio)methyl) or 7-((arylthio)methyl) pterin derivatives are valuable for further chemical manipulation or for their potential biological activities. The general alkylation of thiols with alkyl halides is a fundamental and robust reaction in organic synthesis. jmaterenvironsci.com
Table 2: Potential Thiol Nucleophiles for C-S Bond Formation This table presents examples of common thiol nucleophiles used in organic synthesis that are expected to react with 2-amino-7-(bromomethyl)-3H-pteridin-4-one.
| Nucleophile | Reagent Type | Resulting Linkage |
| Ethanethiol | Aliphatic Thiol | -CH₂-S-CH₂CH₃ |
| Thiophenol | Aromatic Thiol | -CH₂-S-Ph |
| Cysteine | Amino Acid Thiol | -CH₂-S-CH₂CH(NH₂)COOH |
| Sodium Hydrosulfide | Inorganic Thiolating Agent | -CH₂-SH |
Exploration of Other Heteroatom Nucleophiles
The reactivity of the bromomethyl group extends beyond nitrogen and sulfur nucleophiles. Other heteroatoms can also effectively displace the bromide to form new derivatives.
Oxygen Nucleophiles: Alcohols and phenols can act as nucleophiles, although they are generally less reactive than amines or thiols. The reaction often requires a base to form the corresponding alkoxide or phenoxide, which are stronger nucleophiles. This would lead to the formation of ether linkages (-CH₂-O-R). The addition of oxygen nucleophiles to electrophilic centers is a reversible process, often catalyzed by acid or base. libretexts.orgmsu.edu
Selenium Nucleophiles: Selenols (RSeH) are highly potent nucleophiles and react readily with alkyl halides. The resulting selenides (-CH₂-Se-R) are of interest in medicinal chemistry and for the synthesis of complex molecules.
Modifications and Functionalization of the Pteridine Ring System
Beyond the reactive handle at the C7 position, the pteridine ring itself possesses sites for further chemical modification. The electron-deficient nature of the pyrazine (B50134) ring and the presence of multiple nitrogen atoms and an exocyclic amino group offer opportunities for functionalization, although this can be challenging due to issues of regioselectivity and the inherent low solubility of many pterin derivatives. nih.govnih.gov
Regioselective Functionalization of the Pteridine Core
Regioselectivity, the control of reaction at a specific position over other possible sites, is a key challenge in pteridine chemistry. The four nitrogen atoms in the bicyclic system have different basicities and nucleophilicities, and the carbon atoms have varying susceptibilities to attack.
Pyrazine Ring (N5, C6, C7, N8): The pyrazine portion of the pteridine system is generally electron-poor and can be susceptible to nucleophilic attack. nih.govwikipedia.org Conversely, certain model systems have shown that electrophilic attack can occur at the N1 position. nih.gov The relative reactivity of the C6 and C7 positions can sometimes be influenced by reaction conditions such as pH. mdpi.com
Pyrimidine (B1678525) Ring (N1, C2, N3, C4): The pyrimidine portion contains the 2-amino group and the 4-oxo group (in its lactam tautomeric form). The N3 nitrogen, being part of an amide-like system, is a potential site for alkylation, a reaction observed in related heterocyclic systems like quinazolinones. nih.govresearchgate.net Alkylation at N3 of purine (B94841) rings (which are structurally related) is also a known reaction pathway. nih.gov The exocyclic C2-amino group can also be a site for functionalization, for example, through reactions like diazotization or formation of Schiff bases, although such reactions on pterins are less common.
Strategies for Introducing Diverse Substituents on the Pteridine Scaffold
The introduction of diverse substituents onto the pteridine core is fundamental to its use in medicinal chemistry and materials science. researchgate.net While direct substitution on a pre-formed pterin ring can be difficult, several strategies exist to build the ring system with the desired functionalities already in place.
Condensation Reactions: The most common approach to pteridine synthesis is the condensation of a substituted 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound (the Isay-Gabriel synthesis). mdpi.comresearchgate.net The choice of substituents on both starting materials directly translates to the diversity of the final pteridine product.
Taylor Synthesis: An alternative route involves starting with a substituted pyrazine and constructing the pyrimidine ring onto it, often using reagents like guanidine. nih.gov This method is particularly useful when specific functionalization of the pyrazine ring is desired.
Post-Synthetic Modification: Although challenging, direct modification of the pteridine core is possible. For instance, chloropteridines can be used as precursors to introduce sulfur-containing groups by reaction with sodium hydrogen sulfide (B99878) or alkyl sulfides. nih.gov The C2-amino group can also be modified; for example, a 2-(difluoroamino)-3H-pteridin-4-one has been reported, demonstrating that the exocyclic amine can undergo chemical transformation. msu.edu
Oxidation and Reduction Chemistry of the Pteridine Ring
The pteridine ring system, which forms the core of 2-amino-7-(bromomethyl)-3H-pteridin-4-one, is characterized by its rich redox chemistry. nih.gov The pyrazine portion of the bicyclic structure is capable of existing in multiple oxidation states, which is fundamental to the biological roles of many pterin derivatives. scispace.com Pterins can participate in redox reactions involving the transfer of up to four electrons and four protons in sequential steps. nih.gov
The three principal redox states of the pteridine ring are:
The fully oxidized state: The aromatic form of the pterin.
The semi-reduced (dihydro) state: This state involves the addition of two hydrogen atoms to the pyrazine ring. Dihydropterin derivatives can exist as different isomers. nih.gov
The fully reduced (tetrahydro) state: This is the most reduced form, with four hydrogen atoms added to the pyrazine ring. nih.gov
These states are interconvertible through 2e⁻ and 2H⁺ redox reactions. nih.gov The specific redox behavior can be influenced by substituents on the ring and the surrounding chemical environment. For instance, computational studies on 6-methylpterin have shown that oxidation can occur via a single electron transfer mechanism. nih.gov The redox potential of the system is a key characteristic, and the introduction of different functional groups can tune these properties for specific applications. researchgate.net
Table 1: Principal Redox States of the Pterin Ring System
| Redox State | Description | Key Characteristics |
|---|---|---|
| Oxidized Pterin | The fully aromatic bicyclic system. | Most stable form under ambient conditions. |
| Dihydropterin | Partially reduced pyrazine ring (e.g., 7,8-dihydropterin). | Acts as an intermediate in redox cycling. brynmawr.edu |
| Tetrahydropterin | Fully reduced pyrazine ring. | The most electron-rich state, often acting as a biological reductant. nih.govbrynmawr.edu |
Preparation of Advanced Pteridine Derivatives for Research
The reactive nature of the bromomethyl group at the C7 position makes 2-amino-7-(bromomethyl)-3H-pteridin-4-one an essential precursor for synthesizing more complex molecules with potential therapeutic applications.
Synthesis of Novel Methotrexate (B535133) Analogs
Methotrexate (MTX) is a well-known antifolate agent that functions by inhibiting dihydrofolate reductase (DHFR). unisi.it The synthesis of novel methotrexate analogs often involves the alkylation of a side-chain precursor with a bromomethylpteridine derivative. nih.gov In a typical synthetic route, the nitrogen atom of a side-chain molecule, such as the p-methylaminobenzoyl portion of the glutamate (B1630785) moiety, attacks the electrophilic carbon of the bromomethyl group on the pteridine ring. google.com
This key C-N bond-forming reaction connects the pteridine core to the amino acid-containing side chain. nih.govgoogle.com Researchers have prepared a variety of MTX analogs by modifying the side chain to investigate structure-activity relationships, transport mechanisms, and binding interactions with DHFR. nih.govnih.gov The process often requires subsequent hydrolysis of ester protecting groups on the glutamate portion to yield the final active diacid form of the drug analog. nih.govgoogle.com
Table 2: General Scheme for Methotrexate Analog Synthesis
| Reactant 1 | Reactant 2 | Reaction Type | Product |
|---|
Derivatization for Pteridine Reductase Inhibitor Research
Pteridine reductase 1 (PTR1) is an enzyme found in trypanosomatid parasites that provides a metabolic bypass to DHFR, making it a critical target for developing new anti-parasitic drugs. unisi.itnih.gov When DHFR is blocked by inhibitors like methotrexate, PTR1 can take over the reduction of pterins and folates, allowing the parasite to survive. unisi.it Therefore, dual or specific inhibition of PTR1 is a key therapeutic strategy.
The derivatization of the pteridine scaffold is central to creating potent and selective PTR1 inhibitors. The 7-bromomethyl group of 2-amino-7-(bromomethyl)-3H-pteridin-4-one serves as a crucial anchor point for introducing various side chains designed to fit into the active site of PTR1. nih.gov By reacting the bromomethylpteridine with different amines, thiols, or other nucleophiles, a library of derivatives can be synthesized. Structure-based design, aided by crystallography of PTR1-inhibitor complexes, guides the synthesis of new derivatives with improved potency and selectivity. unisi.itnih.gov For example, studies have shown that modifying the side chain can significantly impact the inhibitory activity against both parasite and human enzymes. unisi.it The goal is to exploit differences in the enzyme active sites to achieve selective inhibition of the parasite's PTR1. nih.gov
Construction of Hybrid Pteridine-Containing Scaffolds (e.g., Thiazole-Linked Systems)
The construction of hybrid molecules that combine the pteridine core with other heterocyclic systems is a growing area of medicinal chemistry. Thiazole (B1198619) derivatives are known to possess a wide range of biological activities. researchgate.netresearchgate.net A common and effective method for synthesizing thiazoles is the Hantzsch synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide or thiourea (B124793). researchgate.netresearchgate.net
In this context, 2-amino-7-(bromomethyl)-3H-pteridin-4-one can function as the α-halocarbonyl equivalent. The reaction with a thiourea or thioamide derivative leads to the formation of a thiazole ring directly linked to the C7 position of the pteridine core. nih.govnih.gov This creates a novel pteridine-thiazole hybrid scaffold. Such hybrid structures are explored for their potential to act as multi-target agents or to possess novel pharmacological profiles by combining the functionalities of both heterocyclic systems. nih.govmdpi.com
Table 3: General Hantzsch Synthesis for Pteridine-Thiazole Hybrids
| Pteridine Component | Thio-Component | Reaction Type | Resulting Scaffold |
|---|
Spectroscopic and Analytical Characterization Techniques for Pteridine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules, offering detailed insight into the carbon-hydrogen framework. slideshare.netomicsonline.org By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive molecular picture can be assembled. omicsonline.org
Proton NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms within a molecule. slideshare.net The chemical shift (δ) of a proton is influenced by the electron density surrounding it, allowing for the differentiation of protons in various functional groups. slideshare.netipb.pt For pteridine (B1203161) derivatives, characteristic signals are observed for protons attached to the heterocyclic rings and any substituents. researchgate.net
For 2-amino-7-(bromomethyl)-3H-pteridin-4-one, distinct signals would be anticipated:
Pteridine Ring Proton: A singlet for the C6-H proton.
Bromomethyl Group: A singlet corresponding to the two protons of the -CH₂Br group.
Amino Group: A broad singlet for the -NH₂ protons, which can be exchangeable.
Amide Proton: A signal for the N₃-H proton.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C₆-H | ~8.0-9.0 | Singlet |
| -CH₂Br | ~4.5-5.0 | Singlet |
| -NH₂ | ~7.0-8.0 (broad) | Singlet |
| N₃-H | ~11.0-12.0 (broad) | Singlet |
Carbon-13 NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule, providing a map of the carbon skeleton. slideshare.netyoutube.com The chemical shift range in ¹³C NMR is much wider than in ¹H NMR (0-220 ppm), which means that distinct signals are typically observed for each non-equivalent carbon atom. libretexts.org The chemical environment, including hybridization (sp², sp³) and proximity to electronegative atoms, strongly influences the chemical shift. libretexts.org Carbonyl carbons, for instance, are characteristically found far downfield (170-220 ppm). libretexts.orgyoutube.com
In the context of 2-amino-7-(bromomethyl)-3H-pteridin-4-one, ¹³C NMR would be expected to show distinct signals for each of the seven carbons in the pteridine core and the one carbon in the bromomethyl substituent.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (C₄) | ~160-170 |
| C=N (C₂, C₇, C₄ₐ, C₈ₐ) | ~145-160 |
| C-H (C₆) | ~130-140 |
| -CH₂Br | ~30-40 |
Deuterium (B1214612) exchange is a simple yet effective NMR technique used to identify labile protons, which are protons attached to heteroatoms like oxygen or nitrogen (e.g., -OH, -NH, -COOH). nanalysis.comwikipedia.org When a small amount of deuterium oxide (D₂O) is added to the NMR sample, labile protons exchange with deuterium atoms. wikipedia.orgnih.gov Since deuterium is not observed in a ¹H NMR spectrum, the signals corresponding to the labile protons disappear or significantly decrease in intensity. wikipedia.orgnih.govyoutube.com
For 2-amino-7-(bromomethyl)-3H-pteridin-4-one, this method is invaluable. A D₂O shake would cause the signals for the amino (-NH₂) and the amide (N₃-H) protons to vanish, confirming their assignment in the spectrum and providing unequivocal evidence of their presence in the molecule. nanalysis.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound. libretexts.org Molecules are ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) gives the molecular weight. libretexts.org This molecular ion can then fragment into smaller, characteristic pieces. The resulting fragmentation pattern serves as a molecular fingerprint that aids in structural elucidation. libretexts.orglibretexts.org
For 2-amino-7-(bromomethyl)-3H-pteridin-4-one (C₇H₆BrN₅O), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Key fragmentation pathways would likely involve the cleavage of the C-Br bond or the loss of the entire bromomethyl radical.
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺˙ | 255/257 | Molecular ion peak (showing ⁷⁹Br/⁸¹Br isotope pattern) |
| [M - Br]⁺ | 176 | Loss of a bromine radical |
| [M - CH₂Br]⁺ | 162 | Loss of the bromomethyl radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. nih.govchemrxiv.org Specific bonds vibrate at characteristic frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. oregonstate.edu An IR spectrum is a plot of this absorption, allowing for the identification of groups like C=O, N-H, and C-O. libretexts.orglumenlearning.com The spectrum is typically divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹), the latter being unique to the specific molecule. oregonstate.edu
The IR spectrum of 2-amino-7-(bromomethyl)-3H-pteridin-4-one would be expected to display several characteristic absorption bands confirming its structure.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine/Amide (N-H) | Stretch | 3100-3400 (broad) |
| Amide Carbonyl (C=O) | Stretch | ~1650-1700 (strong) |
| Aromatic Ring (C=C/C=N) | Stretch | ~1500-1600 |
| Alkyl Halide (C-Br) | Stretch | ~500-600 |
High-Performance Liquid Chromatography (HPLC) for Purity and Separation Studies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. nih.gov It is particularly crucial for assessing the purity of synthesized compounds and for isolating them from reaction by-products or starting materials. For pteridine compounds, reversed-phase HPLC is a commonly employed method. nih.gov
The separation is achieved on a column (the stationary phase), typically packed with nonpolar material (e.g., C18), using a polar mobile phase. nih.gov The mobile phase often consists of an aqueous buffer mixed with an organic solvent like acetonitrile (B52724) or methanol, and its composition can be held constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. nih.govnih.govnih.gov Due to the inherent fluorescence of many pteridine ring systems, fluorescence detection is a highly sensitive and specific method for their analysis, allowing for detection at very low concentrations. nih.govnih.gov For 2-amino-7-(bromomethyl)-3H-pteridin-4-one, HPLC would be the standard method to confirm its purity after synthesis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For pteridine compounds, the fused pyrimidine (B1678525) and pyrazine (B50134) rings form a conjugated system that gives rise to characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are sensitive to the substitution pattern on the pteridine core, the solvent, and the pH of the medium.
The electronic spectrum of pteridine derivatives is generally characterized by multiple absorption bands, corresponding to π → π* and n → π* transitions. The strong π → π* transitions are typically observed at shorter wavelengths (higher energy), while the weaker n → π* transitions, arising from the non-bonding electrons of the nitrogen atoms, appear at longer wavelengths (lower energy).
In a study on the spectral characterization of 2-amino-6-propionyl-3H-pteridin-4-one, a compound with a carbonyl-containing substituent at the 6-position, distinct UV-Vis and fluorescence spectra were utilized for its identification. nih.gov This highlights the utility of UV-Vis spectroscopy in distinguishing between pteridine isomers and derivatives. The absorption and emission spectra of pteridine derivatives can be significantly different even with minor structural variations, making this technique valuable for confirming the identity of a synthesized compound. nih.gov
Table 1: Expected UV-Vis Absorption Maxima for 2-amino-7-(bromomethyl)-3H-pteridin-4-one and Related Compounds
| Compound Name | Expected λmax (nm) | Solvent/pH | Notes |
| 2-amino-3H-pteridin-4-one (Pterin) | ~275, ~340 | Neutral pH | Parent compound, for reference. |
| 2-amino-7-(bromomethyl)-3H-pteridin-4-one | Shifted from parent | Neutral pH | Expected bathochromic shift due to the bromomethyl substituent. |
| 2-amino-6-propionyl-3H-pteridin-4-one | - | - | Characterized by distinct UV and fluorescence spectra. nih.gov |
Note: The λmax values for 2-amino-7-(bromomethyl)-3H-pteridin-4-one are predicted based on general principles and data from related compounds, as direct experimental data is not available.
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
For pteridine derivatives, single-crystal X-ray diffraction studies have revealed detailed structural features. researchgate.net Although a crystal structure for 2-amino-7-(bromomethyl)-3H-pteridin-4-one has not been reported, analysis of related structures provides a strong basis for predicting its solid-state conformation.
For example, the crystal structure of 2,4-diamino-7-(hydroxymethyl)pteridin-1-ium nitrate (B79036) has been determined, showing extensive hydrogen bonding networks that form sheet-like structures. In a study on novel pterin (B48896) derivatives, single-crystal X-ray structural analysis was successfully used to characterize compounds with different substitution patterns, revealing details about their molecular geometry and the disorder of side chains. researchgate.net Furthermore, the crystal structure of a 7-alkynyl-functionalized pterin derivative has been elucidated, confirming its molecular structure and purity.
Based on these related structures, it can be anticipated that the crystal structure of 2-amino-7-(bromomethyl)-3H-pteridin-4-one would exhibit a planar pteridine core. The crystal packing would likely be dominated by hydrogen bonds involving the amino group, the lactam moiety (N3-H and C4=O), and potentially intermolecular interactions involving the bromine atom. The presence of the bromomethyl group could also influence the crystal packing through steric effects and weak halogen bonding interactions.
Table 2: Crystallographic Data for a Related Pteridine Compound
| Parameter | 4-(Pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | 90 |
| β (°) | - |
| γ (°) | 90 |
| Volume (ų) | - |
| Z | - |
Note: Data for a related 7-substituted pteridine derivative. Specific values for unit cell dimensions were not provided in the source material. This table illustrates the type of data obtained from X-ray crystallography.
Computational and Theoretical Investigations of 2 Amino 7 Bromomethyl 3h Pteridin 4 One and Its Derivatives
Quantum Chemical Studies of Pteridine (B1203161) Electronic Structure and Properties
Quantum chemical methods are employed to model the electronic landscape of pteridine systems, providing a fundamental understanding of their reactivity, stability, and spectroscopic properties.
The pteridine ring system is a bicyclic heterocycle with a complex π-electron system. mdpi.com The distribution of electrons within this system is heavily influenced by its substituents. In 2-amino-7-(bromomethyl)-3H-pteridin-4-one, the electronic properties are modulated by the interplay of electron-donating and electron-withdrawing groups.
Molecular orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
The electronic influence of the substituents on the pteridine core can be summarized as follows:
2-amino group: This is a strong electron-donating group (EDG) that increases the electron density of the pteridine ring system, particularly within the pyrimidine (B1678525) ring, through resonance. This raises the energy of the HOMO.
4-oxo group: The carbonyl group is an electron-withdrawing group (EWG) that delocalizes π-electron density from the ring, lowering the energy of the LUMO.
7-(bromomethyl) group: This group is primarily electron-withdrawing due to the inductive effect of the electronegative bromine atom.
The combination of these groups creates a polarized molecule with specific regions of high and low electron density, which dictates its intermolecular interactions. Advanced computational methods, such as those using Natural Orbitals, can provide a more accurate picture of electron correlation, which is crucial for understanding these complex systems. arxiv.org
| Substituent | Position | Electronic Effect | Influence on Molecular Orbitals |
|---|---|---|---|
| Amino (-NH₂) | 2 | Electron-Donating (Resonance) | Raises HOMO Energy |
| Oxo (=O) | 4 | Electron-Withdrawing (Resonance/Inductive) | Lowers LUMO Energy |
| Bromomethyl (-CH₂Br) | 7 | Electron-Withdrawing (Inductive) | Lowers LUMO Energy |
Pterins are renowned for their rich redox chemistry, which is fundamental to their biological roles. mdpi.com They can exist in three primary redox states: the fully oxidized, the partially reduced dihydro, and the fully reduced tetrahydro forms. mdpi.comnih.gov These states are interconverted by two-electron, two-proton (2e⁻, 2H⁺) reactions. nih.govcapes.gov.br
Theoretical studies help elucidate the mechanisms of these redox transformations. For instance, the electrochemical oxidation of a 5,6,7,8-tetrahydropterin (the fully reduced form) is a quasi-reversible 2e⁻/2H⁺ process that yields an unstable quinonoid-dihydropterin. capes.gov.br This quinonoid intermediate rapidly rearranges to the more stable 7,8-dihydropterin (B103510) tautomer. nih.govcapes.gov.br Computational models can calculate the relative energies of these different tautomers and intermediates, providing insight into the reaction pathways. nih.gov
The redox chemistry is critical as reduced pterins can act as both antioxidants by scavenging free radicals and as pro-oxidants by reducing transition metal ions in Fenton-like reactions. nih.gov The ability of pterins to participate in single-electron transfer reactions is also vital, as seen in the function of tetrahydrobiopterin (B1682763) as a cofactor for nitric oxide synthase, where it undergoes a one-electron redox cycle. nih.gov Computational studies can model the electron transfer processes and the stability of the resulting pterin (B48896) free radicals. nih.gov
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 2-amino-7-(bromomethyl)-3H-pteridin-4-one, binds to a macromolecular target, typically a protein. nih.govnih.gov This is often followed by molecular dynamics (MD) simulations to assess the stability and dynamics of the predicted complex. nih.govresearchgate.net
For a pteridine derivative, logical enzymatic targets include those involved in folate and biopterin (B10759762) metabolism, such as Dihydrofolate Reductase (DHFR) and Pteridine Reductase (PTR1). nih.gov The process of predicting binding involves several steps:
Preparation of Structures: High-resolution 3D structures of the target enzyme and the ligand are prepared.
Docking Simulation: A docking algorithm systematically samples a vast number of orientations and conformations of the ligand within the enzyme's active site. nih.gov
Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). springernature.com Lower scores typically indicate more favorable binding.
Analysis of Binding Mode: The top-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the active site. nih.gov
Molecular Dynamics (MD) Simulation: The most promising docked complex is subjected to MD simulations. researchgate.net This technique simulates the movement of atoms over time, providing a more realistic view of the complex's stability and conformational flexibility in a physiological environment. nih.govresearchgate.net
This approach allows for the virtual screening of compound libraries to identify potential inhibitors and prioritize them for experimental testing. nih.govnih.gov
| Step | Description | Key Output |
|---|---|---|
| 1. Target & Ligand Preparation | Generation of 3D coordinates for the enzyme active site and the small molecule. | Input files for docking software. |
| 2. Molecular Docking | Computational placement of the ligand into the binding site of the protein. | A set of possible binding poses (orientations). |
| 3. Scoring & Ranking | Use of a scoring function to estimate the binding free energy for each pose. | A ranked list of poses, with predicted binding affinities. |
| 4. Interaction Analysis | Detailed examination of the top-ranked pose to identify key non-covalent interactions. | A hypothesis of the molecular basis for binding. |
| 5. MD Simulation | Simulation of the protein-ligand complex's dynamics over time to assess stability. | Data on conformational stability, flexibility, and solvent effects. |
Structure-based drug design uses the 3D structural information of the target protein to design more potent and selective inhibitors. nih.govnih.gov For pteridine ligands, several design principles have emerged from computational and crystallographic studies:
Mimicking Natural Cofactors: Many pteridine-based inhibitors are designed to mimic the binding of natural pterin cofactors like biopterin or folate. The pteridine core itself often forms conserved hydrogen bonds with the protein backbone in the active site. nih.gov
Exploiting Specific Pockets: The key to improving affinity and selectivity is to add substituents to the pteridine scaffold that can reach into and form favorable interactions with adjacent hydrophobic or polar pockets in the active site. nih.gov For example, designing substituents to interact with residues like Cys168, Leu209, and Trp221 in Trypanosoma brucei PTR1 has been a successful strategy. nih.gov
Modulating Physicochemical Properties: Computational models can predict how modifications to the ligand will affect properties like solubility and membrane permeability, which are critical for therapeutic efficacy.
Overcoming Resistance: Pteridine reductase (PTR1) can provide a bypass for antifolate drug resistance by reducing pterins when DHFR is inhibited. nih.gov A key design principle is therefore the dual targeting of both DHFR and PTR1, or the development of highly potent PTR1 inhibitors that can be used in combination therapy. nih.gov
By applying these principles, derivatives of 2-amino-7-(bromomethyl)-3H-pteridin-4-one could be computationally designed to optimize their fit and interactions within a specific enzyme's active site.
Conformational Analysis and Tautomerism Studies
The biological activity of a molecule is intimately linked to its three-dimensional shape and its ability to exist in different structural forms.
Conformational Analysis: While the core pteridine ring is relatively rigid, its derivatives, particularly in their reduced tetrahydro forms, possess conformational flexibility. For example, ab initio calculations on tetrahydrobiopterin showed that the side chain can adopt different spatial arrangements, with an axial conformation being more stable than an equatorial one due to the formation of intramolecular hydrogen bonds. nih.gov Similar analyses could be applied to reduced derivatives of 2-amino-7-(bromomethyl)-3H-pteridin-4-one to determine the preferred conformations of its side chain, which would influence how it fits into an enzyme active site.
Tautomerism: Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The 2-amino-3H-pteridin-4-one scaffold can exist in several tautomeric forms. The most significant is the lactam-lactim tautomerism involving the C4-oxo group and the N3-H. The keto (lactam) form is generally predominant, but the enol (lactim) form can be important for certain biological interactions. Additionally, amino-imino tautomerism at the C2 position is also possible. Computational studies have been used to explore the relative energies and stability of different dihydropterin tautomers. nih.gov Understanding the likely tautomeric state of the molecule under physiological conditions is crucial for accurate molecular docking and interaction analysis, as different tautomers present different hydrogen bond donor/acceptor patterns.
| Tautomer Type | Description | Structural Feature |
|---|---|---|
| Lactam (Keto) | Predominant form | C4=O and N3-H |
| Lactim (Enol) | Alternative form | C4-OH and C3=N4 |
| Amino | Predominant form | C2-NH₂ |
| Imino | Alternative form | C2=NH and N1-H |
Dynamics Simulations for Pteridine-Mediated Processes
Computational dynamics simulations provide a powerful lens through which the time-dependent behavior of molecules like 2-amino-7-(bromomethyl)-3H-pteridin-4-one and its derivatives can be investigated at an atomic level. These methods are crucial for understanding the complex, often rapid, conformational changes and intermolecular interactions that govern pteridine-mediated biological and chemical processes. The intrinsic flexibility of the pteridine core and the nature of its substituents necessitate the use of dynamic approaches to fully capture their functional mechanisms.
Molecular dynamics (MD) simulations, in particular, have been instrumental in elucidating the interactions between pteridine derivatives and their biological targets, most notably enzymes. These simulations model the movement of atoms over time by solving Newton's equations of motion, providing insights into binding pathways, conformational rearrangements, and the thermodynamics of complex formation.
A significant area of application for such simulations is in the study of enzyme-ligand binding. For instance, molecular dynamics simulations coupled with free energy perturbation techniques have been employed to investigate the binding of pterin derivatives to enzymes like dihydrofolate reductase (DHFR). nih.gov These studies can reveal the thermodynamic stability of different pterin derivatives within the enzyme's active site. By calculating the relative binding free energies, researchers can gain a deeper understanding of the structure-activity relationships that govern substrate efficacy. nih.gov For example, simulations have successfully rationalized the observed kinetic differences between various substituted pterins by highlighting key interactions and conformational states that favor binding and catalysis. nih.gov
Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations represent a more advanced approach, offering a higher level of theory for specific regions of a molecular system. nih.govwikipedia.orgnih.gov In a QM/MM simulation, the chemically reactive part of the system, such as the pteridine ligand and the immediate residues involved in a chemical transformation, is treated with quantum mechanics, which provides a highly accurate description of electronic structure and bonding. nih.govresearchgate.net The remainder of the system, typically the bulk of the protein and surrounding solvent, is treated with the computationally less expensive molecular mechanics force fields. nih.govwikipedia.org This dual approach allows for the study of chemical reactions within large biological systems, something that would be computationally prohibitive with purely QM methods. researchgate.net
For a compound like 2-amino-7-(bromomethyl)-3H-pteridin-4-one, QM/MM simulations would be invaluable for investigating its potential reactivity. For example, if this compound were to act as an inhibitor by forming a covalent bond with a target protein, QM/MM could model the reaction mechanism, identify the transition states, and calculate the activation energies involved. These simulations can elucidate the role of the enzyme environment in catalyzing the reaction and the specific interactions that stabilize the transition state. researchgate.net
The conformational dynamics of the pteridine ring itself and its substituents are also a key aspect that can be explored through simulations. The planarity of the pteridine system, along with the rotational freedom of substituents like the bromomethyl group, can lead to multiple conformational states that may be important for biological activity. mdpi.comnih.govnih.gov Dynamics simulations can map the conformational landscape of the molecule, both in isolation and when bound to a biological target, revealing the preferred conformations and the energy barriers between them.
The table below presents illustrative data from a comparative molecular dynamics study on the binding of two different pterin derivatives to the enzyme dihydrofolate reductase, showcasing the type of quantitative insights that can be gained from such simulations.
| Pterin Derivative | Calculated Relative Binding Free Energy (kcal/mol) | Interpretation |
| 8-methylpterin (B77827) | 0 (Reference) | Serves as the baseline for comparison. |
| 6,8-dimethylpterin | -2.4 (protonated) | Thermodynamically more stable binding to DHFR.NADPH than 8-methylpterin when protonated. nih.gov |
| 6,8-dimethylpterin | -1.3 (neutral) | More stable binding than neutral 8-methylpterin. nih.gov |
Applications in Advanced Chemical and Biological Research
Role as a Key Synthetic Intermediate in Organic Synthesis
The primary value of 2-amino-7-(bromomethyl)-3H-pteridin-4-one in organic synthesis lies in the high reactivity of its bromomethyl group. This group acts as a potent electrophile, making the entire molecule an excellent intermediate for a wide array of nucleophilic substitution reactions. Chemists exploit this feature to introduce the pteridine (B1203161) scaffold into larger, more complex molecules.
The synthesis of this key intermediate typically involves the bromination of its hydroxymethyl precursor, 2-amino-7-(hydroxymethyl)-3H-pteridin-4-one. This transformation is often achieved using brominating agents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled, anhydrous conditions to prevent decomposition. The resulting bromomethyl derivative is significantly more reactive than the corresponding hydroxymethyl or even chloromethyl analogs, facilitating reactions with a broad range of nucleophiles. bldpharm.com This enhanced reactivity allows for the construction of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of synthetic organic chemistry. The versatility of this intermediate is showcased in its use to build diverse molecular architectures.
Table 1: Synthetic Utility of 2-amino-7-(bromomethyl)-3H-pteridin-4-one
| Reaction Type | Nucleophile Example | Resulting Linkage | Application Area |
|---|---|---|---|
| Alkylation | Amines, Thiols, Alcohols | C-N, C-S, C-O | Medicinal Chemistry, Materials Science |
| Esterification | Carboxylic Acids | Ester (O-C=O) | Prodrug Synthesis |
| Etherification | Alkoxides, Phenoxides | Ether (C-O-C) | Analog Development |
Utilization in Medicinal Chemistry Research and Drug Design Scaffolds
The pteridine ring system is a well-established "privileged scaffold" in medicinal chemistry, as it is a core component of many biologically significant molecules, including folic acid and biopterin (B10759762). The ability to functionalize this scaffold via the bromomethyl group makes 2-amino-7-(bromomethyl)-3H-pteridin-4-one a valuable starting material for designing novel therapeutic agents.
The folate pathway is essential for the biosynthesis of nucleotides and amino acids, making it a critical target for cancer chemotherapy. Antifolate drugs, such as methotrexate (B535133), function by inhibiting dihydrofolate reductase (DHFR), a key enzyme in this pathway. acs.orgnih.gov The structural similarity of the pteridine core to folic acid allows for the design of potent inhibitors.
Research has demonstrated that bromomethyl-substituted pteridines are effective precursors for synthesizing folate analogs. For instance, the positional isomer, 6-bromomethyl-2,4-diaminopteridine, has been reacted with aminobenzoyl glutamate (B1630785) derivatives to create complex molecules that target folate-dependent enzymes. pnas.org The reactive nature of the bromomethyl group on the 7-position of 2-amino-7-(bromomethyl)-3H-pteridin-4-one enables its use in similar synthetic strategies. It can be conjugated to various side chains to mimic the structure of folic acid, leading to the generation of new candidate molecules that can inhibit DHFR and disrupt cancer cell proliferation. pnas.org The development of such novel antifolates is a key strategy in overcoming drug resistance and improving therapeutic outcomes. nih.gov
Many pathogenic microorganisms, including protozoan parasites like Trypanosoma and Leishmania, are auxotrophic for folates and pterins, meaning they must salvage them from their host. acs.orgresearchgate.net These parasites possess a unique enzyme, pteridine reductase 1 (PTR1), in addition to DHFR. acs.orgtandfonline.comnih.gov PTR1 provides a metabolic bypass, allowing the parasite to survive even when its DHFR is inhibited by traditional antifolate drugs. pnas.orgresearchgate.net This makes the dual inhibition of both DHFR and PTR1 a compelling strategy for developing new antiparasitic drugs. pnas.orgnih.gov
The compound 2-amino-7-(bromomethyl)-3H-pteridin-4-one serves as a crucial building block in this area. Its positional isomer has been used to synthesize potent inhibitors of PTR1. pnas.org By reacting the bromomethylpteridine with different chemical moieties, researchers can design inhibitors that specifically target the active site of PTR1 or both PTR1 and DHFR. acs.orgnih.gov The goal is to create selective inhibitors that affect the parasitic enzymes without significantly impacting the human host's enzymes, thereby minimizing toxicity. pnas.orgnih.gov The exploration of pteridine derivatives, synthesized from intermediates like 2-amino-7-(bromomethyl)-3H-pteridin-4-one, is a promising avenue for discovering new treatments for neglected tropical diseases such as African trypanosomiasis (sleeping sickness) and leishmaniasis. acs.orgnih.gov
Table 2: Key Enzymatic Targets in Antimicrobial and Antiparasitic Research
| Enzyme | Organism(s) | Role | Therapeutic Strategy |
|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | Bacteria, Protozoa, Cancer Cells | Folate metabolism, DNA synthesis | Inhibition |
| Pteridine Reductase 1 (PTR1) | Trypanosoma, Leishmania | Folate/pterin (B48896) reduction, antifolate resistance | Inhibition (often dual with DHFR) |
Chronic inflammation is linked to a variety of diseases, and there is a continuous search for new anti-inflammatory drugs. The pteridine scaffold has emerged as a promising core for developing such agents. nih.gov Notably, the widely used antifolate drug methotrexate also possesses significant anti-inflammatory properties, highlighting the link between folate antagonism and immunomodulation. nih.gov
Research into pteridine-2,4-diamine derivatives has shown that they can act as radical scavengers and inhibitors of lipoxygenase, an enzyme involved in inflammatory pathways. nih.gov While direct studies on the anti-inflammatory activity of 2-amino-7-(bromomethyl)-3H-pteridin-4-one are not extensively documented, its role as a synthetic intermediate allows for the creation of a library of pteridine derivatives. These new compounds can then be screened for potential anti-inflammatory effects, such as the inhibition of key inflammatory mediators like cyclooxygenase (COX) or nitric oxide synthase. nih.gov The versatility of the pteridine ring suggests that derivatives of 2-amino-7-(bromomethyl)-3H-pteridin-4-one could be developed into novel therapies for inflammatory conditions. nih.gov
Employment as Fluorescent Probes in Biological Imaging and Diagnostics Research
Pteridine and its derivatives are naturally fluorescent molecules. nih.govnih.gov This intrinsic property is being harnessed to develop fluorescent probes for studying complex biological systems. Pteridine-based nucleoside analogs can be incorporated directly into DNA and RNA, where their fluorescence provides a sensitive readout of nucleic acid structure, dynamics, and interactions with proteins. nih.govcancer.gov
The compound 2-amino-7-(bromomethyl)-3H-pteridin-4-one is particularly well-suited for this application. Its pteridine core provides the necessary fluorescence, while the reactive bromomethyl group serves as a chemical handle to attach the fluorophore to a molecule of interest, such as a protein, lipid, or oligonucleotide. cancer.gov Once conjugated, changes in the local environment of the probe—for example, during a protein binding event or a conformational change—can lead to measurable alterations in its fluorescence properties (e.g., intensity, lifetime, or emission wavelength). nih.govcancer.gov This allows researchers to monitor molecular interactions in real-time. The ability to synthesize and attach these custom fluorescent tags provides a powerful tool for diagnostics and for elucidating fundamental biological processes.
Table 3: Fluorescence Properties of Selected Pteridine Analogs
| Pteridine Analog | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Monomer) | Reference |
|---|---|---|---|---|
| 6MAP | 310 | 430 | 0.39 | cancer.gov |
| DMAP | 330 | 430 | 0.48 | cancer.gov |
| 3-Methylisoxanthopterin | ~350 | ~430 | >0.15 | nih.gov |
Contribution to the Understanding of Pteridine Biochemistry and Metabolism
Synthetic pteridine analogs like 2-amino-7-(bromomethyl)-3H-pteridin-4-one are indispensable tools for biochemical research. By synthesizing derivatives of this compound and testing their effects on specific enzymes, scientists can gain deep insights into metabolic pathways. A primary focus has been the folate pathway, particularly the differences between host and pathogen enzymes. researchgate.net
Using inhibitors derived from this pteridine intermediate, researchers can probe the structure and function of enzymes like DHFR and PTR1. acs.orgpnas.org Crystal structures of these enzymes complexed with inhibitors reveal the specific molecular interactions responsible for binding and catalysis. acs.orgpnas.org This information is crucial for structure-based drug design, enabling the rational development of new inhibitors with improved potency and selectivity. acs.org Furthermore, studying how these synthetic compounds are metabolized helps to elucidate the broader biochemical network of pteridine and folate processing in both health and disease. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 2-amino-7-(bromomethyl)-3H-pteridin-4-one, and how can researchers validate their purity and structural integrity?
Answer:
- Synthetic Routes : Begin with nucleophilic substitution reactions targeting the bromomethyl group, leveraging methodologies in heterocyclic chemistry. For example, alkylation of precursor pteridinones under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMF or DMSO .
- Validation : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H/¹³C, 2D-COSY) to resolve structural ambiguities. Monitor reaction intermediates via thin-layer chromatography (TLC) with UV visualization .
- Purity Assessment : Employ HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to achieve baseline separation of byproducts .
Q. How can researchers design stability studies for 2-amino-7-(bromomethyl)-3H-pteridin-4-one under varying pH and temperature conditions?
Answer:
- Experimental Design : Use a factorial design (2³) to test stability across pH (4.0, 7.4, 9.0), temperatures (4°C, 25°C, 40°C), and light exposure. Analyze degradation kinetics via UV-Vis spectroscopy at λ_max ≈ 270 nm .
- Data Interpretation : Apply the Arrhenius equation to predict shelf-life under accelerated conditions. Identify degradation products using LC-MS/MS and propose degradation pathways (e.g., hydrolysis of the bromomethyl group) .
Q. What spectroscopic techniques are most effective for characterizing the electronic properties of this compound?
Answer:
- UV-Vis Spectroscopy : Measure absorbance in ethanol or methanol to identify π→π* and n→π* transitions, correlating with computational TD-DFT results .
- Fluorescence Spectroscopy : Assess emission profiles in deaerated solutions to study excited-state behavior, particularly if the compound exhibits potential as a fluorophore in biological imaging .
Advanced Research Questions
Q. How can contradictory data on the biological activity of 2-amino-7-(bromomethyl)-3H-pteridin-4-one be resolved?
Answer:
- Hypothesis Testing : Replicate studies under standardized conditions (e.g., cell lines, assay protocols) to isolate variables. For example, discrepancies in anticancer activity (IC₅₀ values) may arise from differences in cell permeability or metabolic stability .
- Meta-Analysis : Use tools like RevMan or PRISMA guidelines to systematically compare literature data, identifying biases in experimental design (e.g., incomplete controls) or statistical power .
Q. What computational strategies can predict the reactivity of the bromomethyl group in cross-coupling reactions?
Answer:
- DFT Calculations : Model transition states for Suzuki-Miyaura couplings using Gaussian or ORCA software. Focus on electron density maps to identify nucleophilic attack sites .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using COMSOL Multiphysics, integrating AI-driven parameter optimization for predictive accuracy .
Q. How can researchers integrate this compound into supramolecular assemblies, and what analytical methods validate host-guest interactions?
Answer:
- Design Framework : Use crystal engineering principles to pair the pteridinone core with macrocyclic hosts (e.g., cucurbiturils). Theoretical modeling (e.g., AutoDock) predicts binding affinities .
- Validation : Employ isothermal titration calorimetry (ITC) to measure ΔH and ΔS of binding. Single-crystal X-ray diffraction (SCXRD) resolves structural details, while NOESY NMR confirms proximity effects .
Q. What methodologies address low yields in large-scale syntheses of this compound?
Answer:
- Process Optimization : Apply quality-by-design (QbD) principles, varying catalysts (e.g., Pd/C vs. Ni), and use microreactors to enhance mixing and heat transfer .
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediate concentrations .
Theoretical and Methodological Frameworks
- Linking to Theory : Ground mechanistic studies in frontier molecular orbital (FMO) theory to explain regioselectivity in substitution reactions .
- Contradiction Resolution : Use Bayesian statistics to weigh evidence from conflicting biological assays, incorporating prior probabilities from analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
